molecular formula C4H2BrNO2S B1272501 2-Bromo-4-thiazolecarboxylic acid CAS No. 5198-88-9

2-Bromo-4-thiazolecarboxylic acid

Cat. No. B1272501
CAS RN: 5198-88-9
M. Wt: 208.04 g/mol
InChI Key: BEGREHRAUWCAHV-UHFFFAOYSA-N
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Description

2-Bromo-4-thiazolecarboxylic acid is a compound that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their utility in drug discovery and development .

Synthesis Analysis

The synthesis of thiazole derivatives, including 2-bromo-4-thiazolecarboxylic acid, often involves the reaction of brominated precursors with various reagents. For instance, ethyl 2-amino-thiazole-4-carboxylate can be synthesized using thiourea and ethyl bromopyruvate in a solvent-free environment, followed by diazotization and saponification to yield the desired bromo-thiazolecarboxylic acid . Another method involves the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon, reacting with aromatic amines and sodium thiocyanate to introduce a bromodifluoromethyl group at the C4 position of the thiazole .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was determined using X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . The molecular electrostatic potential (MEP) map of this compound exhibits negative potential sites on electronegative atoms and positive potential sites around hydrogen atoms, indicating potential hydrogen bonding sites .

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including salt and co-crystal formation with carboxylic acid derivatives, as seen in the interaction between 6-bromobenzo[d]thiazol-2-amine and different carboxylic acids . The bromination of thiazole compounds can also occur at specific positions on the ring, depending on the substituents present . Additionally, thiazole derivatives can be used to synthesize coordination polymers with metals, as demonstrated by the preparation of coordination polymers using thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are determined through melting point measurements, elemental analysis, and spectroscopic characterization. These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents. For instance, the antidepressant activity of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid derivatives was evaluated, showing that these compounds possess significant biological activity . The solubility, stability, and reactivity of these compounds can be influenced by their molecular structure and the presence of functional groups such as the bromo and carboxylic acid moieties.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-4-thiazolecarboxylic acid has been utilized in various synthesis methods. Zhou Zhuo-qiang (2009) described an improved method for synthesizing this compound, highlighting its structural exactness and purity, indicating its potential for various scientific applications Zhou Zhuo-qiang (2009).

Antidepressant Activity Studies

  • The antidepressant activities of derivatives of 2-bromo-thiazole compounds were investigated by F. Khaliullin et al. (2017). They synthesized salts and diylidenehydrazides of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid and found them to exhibit significant antidepressant activity, highlighting the therapeutic potential of related compounds F. Khaliullin et al. (2017).

Application in Photovoltaic Devices

  • The compound has been used in the synthesis of conjugated main-chain polymers, specifically for organic photovoltaic cells. Tae Wan Lee et al. (2010) synthesized polymers containing 4,7-bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole, which displayed promising photovoltaic properties Tae Wan Lee et al. (2010).

Antimicrobial Studies

  • The antimicrobial properties of 2-bromo-4-thiazolecarboxylic acid derivatives have been explored. A. M. Vijesh et al. (2010) studied novel 2,4-disubstituted thiazole derivatives for their antibacterial efficacy against various microorganisms, indicating the potential use of these compounds in antimicrobial applications A. M. Vijesh et al. (2010).

Fluorescent Material Synthesis

  • 2-Bromo-4-thiazolecarboxylic acid derivatives have been used to create fluorescent materials. Shota Tanaka et al. (2015) prepared furylthiazole derivatives showing strong photoluminescence, which could be utilized in various scientific fields requiring fluorescent materials Shota Tanaka et al. (2015).

Corrosion Inhibition Studies

  • In the context of corrosion inhibition, I. Obot et al. (2016) performed Density Functional Theory (DFT) modeling and Monte Carlo simulation on Schiff bases derived from 2-bromo-thiazole compounds. They demonstrated the compounds' effectiveness as corrosion inhibitors for steel in acid media I. Obot et al. (2016).

Safety And Hazards

When handling 2-Bromo-4-thiazolecarboxylic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

2-bromo-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGREHRAUWCAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376810
Record name 2-Bromo-4-thiazolecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-thiazolecarboxylic acid

CAS RN

5198-88-9
Record name 2-Bromo-4-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1,3-thiazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a well stirred suspension of ethyl 2-aminothiazole-4-carboxylate hydrobromide (29.99 g, 0.17 mol) in 16% HBr(aq) (400 mL) at 0° C., a solution of NaNO2 (12.49 g, 0.18 mol) in H2O (22 mL) was added dropwise. The mixture was maintained at 0° C. for an additional 35 min then CuBr (28.23 g, 0.20 mol) and an additional volume of 16% HBr(aq) (150 mL) were added. The ice bath was removed and the suspension heated to 70° C. for 1 hr. The mixture was filtered hot. The filtrate was saturated with NaCl then extracted with EtOAc (2×400 mL). The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure. The crude brown oil/solid residue was used directly in the next step. A solution of the brown residue in EtOH (100 mL) and 1M NaOH (aq) (367 mL, 0.36 mol) was stirred and heated at reflux for 1 h. The reaction mixture was filtered then extracted with EtOAc (100 mL). The aqueous layer was separated and concentrated under reduced pressure to remove the remaining EtOH. The aqueous solution was acidified to pH 1 with 2N HCl(aq). The solid was filtered off and air dried to yield the title compound as a beige amorphous solid. MS m/z: 208 (M+H) 210 (M+3).
Quantity
29.99 g
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reactant
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400 mL
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12.49 g
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reactant
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22 mL
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[Compound]
Name
CuBr
Quantity
28.23 g
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reactant
Reaction Step Three
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Quantity
150 mL
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solvent
Reaction Step Three
Name
Quantity
367 mL
Type
reactant
Reaction Step Four
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Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of methyl 2-bromo-1,3-thiazole-4-carboxylate (4.2 g, 18.9 mmol), THF (120 mL) and 1N lithium hydroxide (50 mL) was heated at 70° C. for 1 h. The organic solvent was removed in vacuo. The residual aqueous solution was cooled to 0-5° C. and acidified to pH1 with 1N HCl solution. The tile compound was obtained by filtration, as a white solid.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a 100 mL 24/40 round bottom flask was charged 3.25 g (13.8 mmol) of 2-bromo-4-thiazolecarboxylic acid ethyl ester (Helv. Chim. Acta, 1942, 25, 1073) dissolved in 20 mL of 1N sodium hydroxide. The reaction was stirred at room temperature for 3 h, cooled down in an ice bath and acidified to pH 2 with SN hydrochloric acid. The white precipitate was filtered, washed with 20 mL cold water, and dried in a vacuum oven to give 2.7 g (94%) of 2-bromo-4-thiazolecarboxylic acid. m.p. 227-229° C., Rf =0.16 (20% methanol/chloroform). 1H NMR (300 MHz, DMSO-d6) δ 8.43 (s, 1H).
[Compound]
Name
24/40
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
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Synthesis routes and methods V

Procedure details

Ethyl 2-bromothiazole-4-carboxylate (600 mg, 2.54 mmol) was suspended in ethanol (15 mL). Sodium hydroxide (7.5 mL, 1 M) was added and the reaction mixture was stirred at 35° C. for 0.5 hours. The reaction mixture was acidified to pH ˜3 with 1 M HCl, then diluted with water (100 mL) and extracted with ethyl acetate (2×50 mL). The organic extracts were combined, washed with brine (100 mL), dried (sodium sulfate), filtered and concentrated to provide the title compound. MS (APCI) m/z=208/210 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
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15 mL
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solvent
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Quantity
100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-thiazolecarboxylic acid
Reactant of Route 2
2-Bromo-4-thiazolecarboxylic acid
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2-Bromo-4-thiazolecarboxylic acid
Reactant of Route 4
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2-Bromo-4-thiazolecarboxylic acid
Reactant of Route 5
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2-Bromo-4-thiazolecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-thiazolecarboxylic acid

Citations

For This Compound
3
Citations
RJ Cregge - 1974 - search.proquest.com
… It is curious that this type of displacement did not occur earlier when the acid chloride of 2-bromo-4-thiazolecarboxylic acid (15) was prepared. This acid was treated with thionyl chloride …
Number of citations: 3 search.proquest.com
S Randall - 2022 - search.proquest.com
The body’s innate ability to produce an inflammatory response due to tissue irritation or damage is essential for growth and survival. The inflammatory response can be triggered by …
Number of citations: 3 search.proquest.com
T Belhadj, A Nowicki, CJ Moody - Synlett, 2006 - thieme-connect.com
… To the crude thiazole amine trifluoroacetate and 2-bromo-4-thiazolecarboxylic acid (254 mg, 1.22 mmol) in CH 2 Cl 2 (12 mL) at 0 C was added PyBOP (587 mg, 1.13 mmol) and N,N-…
Number of citations: 8 www.thieme-connect.com

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